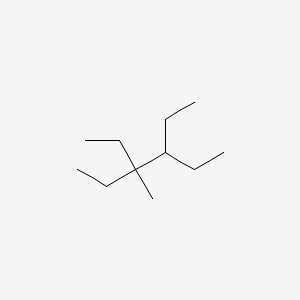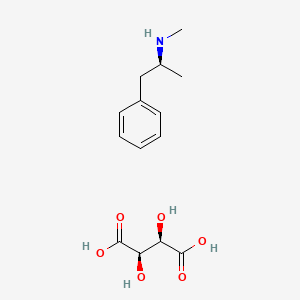
2-(Acetyloxy)ethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)ethyl furan-2-carboxylate is an organic compound with the molecular formula C9H10O5. It is an ester derivative of furan-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-(acetyloxy)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)ethyl furan-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield furan-2-carboxylic acid and 2-(acetyloxy)ethanol.
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Furan-2-carboxylic acid and 2-(acetyloxy)ethanol.
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Hydroxyethyl) furan-2-carboxylate.
Scientific Research Applications
2-(Acetyloxy)ethyl furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a flavoring agent and fragrance component in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)ethyl furan-2-carboxylate involves the hydrolysis of the ester bond to release furan-2-carboxylic acid and 2-(acetyloxy)ethanol. The furan-2-carboxylic acid can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl furan-2-carboxylate: An ester of furan-2-carboxylic acid with ethanol, used as a flavoring agent.
Methyl furan-2-carboxylate: An ester of furan-2-carboxylic acid with methanol, also used in flavor and fragrance applications.
2-(Hydroxyethyl) furan-2-carboxylate: A reduction product of 2-(Acetyloxy)ethyl furan-2-carboxylate, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific ester linkage, which allows for controlled hydrolysis under physiological conditions. This property makes it particularly useful in drug delivery systems where the release of active compounds is desired. Additionally, its furan ring structure imparts distinct chemical and biological properties that differentiate it from other esters of furan-2-carboxylic acid.
Properties
CAS No. |
61892-61-3 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-acetyloxyethyl furan-2-carboxylate |
InChI |
InChI=1S/C9H10O5/c1-7(10)12-5-6-14-9(11)8-3-2-4-13-8/h2-4H,5-6H2,1H3 |
InChI Key |
LZHVUJAWTAVZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B14563127.png)
![1,2-Ethanediamine, N-[2-(phenylthio)ethyl]-](/img/structure/B14563128.png)


![({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile](/img/structure/B14563137.png)
![Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol](/img/structure/B14563143.png)
![1-Ethenyl-4-[4-(4-phenoxyphenoxy)phenoxy]benzene](/img/structure/B14563159.png)
![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)



![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)

